An In-depth Technical Guide to 1-Bromo-2-(trifluoromethoxy)benzene
An In-depth Technical Guide to 1-Bromo-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-2-(trifluoromethoxy)benzene, a key building block in modern organic synthesis. The document details its chemical and physical properties, outlines synthetic methodologies, and explores its reactivity, with a focus on palladium-catalyzed cross-coupling reactions. Furthermore, it delves into the applications of this compound in pharmaceutical and materials science, supported by detailed experimental protocols and spectroscopic data. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and the development of novel organic materials.
Introduction
1-Bromo-2-(trifluoromethoxy)benzene is a substituted aromatic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its structure, featuring a bromo group and a trifluoromethoxy group on a benzene ring, imparts unique electronic and physicochemical properties to molecules incorporating this moiety. The trifluoromethoxy group (-OCF₃) is a highly lipophilic and metabolically stable hydrogen bond acceptor, which can enhance the bioavailability and efficacy of drug candidates.[1] The presence of the bromine atom provides a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide aims to provide a detailed technical overview of 1-Bromo-2-(trifluoromethoxy)benzene, covering its synthesis, reactivity, and applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-Bromo-2-(trifluoromethoxy)benzene is presented in Table 1. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄BrF₃O | |
| Molecular Weight | 241.01 g/mol | |
| CAS Number | 64115-88-4 | |
| Appearance | Colorless to light yellow clear liquid | Chem-Impex |
| Boiling Point | 158-160 °C | |
| Density | 1.62 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.464 | |
| Flash Point | 60 °C (140 °F) - closed cup |
Synthesis of 1-Bromo-2-(trifluoromethoxy)benzene
The synthesis of 1-Bromo-2-(trifluoromethoxy)benzene can be achieved through several routes. Two common strategies involve the bromination of a trifluoromethoxy-substituted precursor or the trifluoromethoxylation of a brominated precursor.
Bromination of 2-(trifluoromethoxy)anisole
A plausible synthetic route involves the electrophilic bromination of 2-(trifluoromethoxy)anisole. The trifluoromethoxy group is ortho-, para-directing, and the methoxy group is also an activating ortho-, para-director. Careful control of reaction conditions is necessary to achieve selective bromination.
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Reaction Setup: To a solution of 2-(trifluoromethoxy)anisole (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane) in a round-bottom flask, add a brominating agent.
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Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.05 eq) to the reaction mixture at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-Bromo-2-(trifluoromethoxy)benzene.
Trifluoromethoxylation of 2-Bromoanisole
Another viable approach is the trifluoromethoxylation of 2-bromoanisole. This transformation can be challenging but can be achieved using specialized reagents.
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Reaction Setup: In a glovebox, combine 2-bromoanisole (1.0 eq), a trifluoromethoxylation reagent (e.g., a hypervalent iodine reagent or a silver trifluoromethoxide complex), and a suitable catalyst (e.g., a copper or palladium salt) in a dry, inert solvent (e.g., anhydrous acetonitrile or toluene).
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Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically between 80-120 °C).
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Reaction Monitoring: Monitor the reaction progress by GC-MS or ¹⁹F NMR spectroscopy.
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Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove insoluble salts.
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Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield 1-Bromo-2-(trifluoromethoxy)benzene.
Reactivity and Key Reactions
The bromine atom in 1-Bromo-2-(trifluoromethoxy)benzene serves as a versatile functional handle for various transformations, particularly palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. 1-Bromo-2-(trifluoromethoxy)benzene can be coupled with a variety of boronic acids or their esters to generate biaryl compounds.
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Reaction Setup: In a Schlenk flask, combine 1-Bromo-2-(trifluoromethoxy)benzene (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
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Solvent and Degassing: Add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.
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Reaction Conditions: Heat the reaction mixture under an inert atmosphere to 80-100 °C for several hours.
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Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
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Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford 2-(trifluoromethoxy)biphenyl.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing a route to synthesize substituted anilines.
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Reaction Setup: In a glovebox or under an inert atmosphere, combine 1-Bromo-2-(trifluoromethoxy)benzene (1.0 eq), aniline (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4 eq).
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Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
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Reaction Conditions: Heat the reaction mixture to 80-110 °C for several hours.
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Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
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Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield N-phenyl-2-(trifluoromethoxy)aniline.
Spectroscopic Data
The characterization of 1-Bromo-2-(trifluoromethoxy)benzene relies on various spectroscopic techniques. The following tables summarize the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Multiplicity |
| ¹H NMR | 7.0 - 7.8 | Multiplets |
| ¹³C NMR | 110 - 150 (Aromatic), 120.6 (q, J = 257 Hz, -OCF₃) | - |
| ¹⁹F NMR | ~ -58 | Singlet |
Note: Actual chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.
Mass Spectrometry (MS)
The mass spectrum of 1-Bromo-2-(trifluoromethoxy)benzene will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| m/z | Ion |
| 240/242 | [M]⁺ |
| 161 | [M - Br]⁺ |
| 133 | [M - Br - CO]⁺ |
| 69 | [CF₃]⁺ |
Applications in Drug Development and Materials Science
1-Bromo-2-(trifluoromethoxy)benzene is a valuable building block in the synthesis of pharmaceuticals and advanced materials.
Pharmaceutical Applications
Materials Science Applications
In materials science, the unique electronic properties of the trifluoromethoxy group are exploited in the design of novel organic materials. Polymers and coatings incorporating this moiety can exhibit enhanced thermal stability, chemical resistance, and desirable optical or electronic properties.
Safety and Handling
1-Bromo-2-(trifluoromethoxy)benzene is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.
Conclusion
1-Bromo-2-(trifluoromethoxy)benzene is a versatile and valuable reagent in modern organic chemistry. Its unique combination of a reactive bromine handle and a property-enhancing trifluoromethoxy group makes it an attractive building block for the synthesis of complex molecules in the pharmaceutical and materials science sectors. This technical guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, and is intended to serve as a practical resource for scientists and researchers in these fields.
